molecular formula C25H16N4O B15286280 2,3,4,5-Tetra(pyridin-3-yl)cyclopenta-2,4-dien-1-one CAS No. 56650-54-5

2,3,4,5-Tetra(pyridin-3-yl)cyclopenta-2,4-dien-1-one

Cat. No.: B15286280
CAS No.: 56650-54-5
M. Wt: 388.4 g/mol
InChI Key: XVQVXEQYNUQGHN-UHFFFAOYSA-N
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Description

Tetrapyrid-3-ylcyclopentadienone is a complex organic compound characterized by a cyclopentadienone core substituted with four pyridyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tetrapyrid-3-ylcyclopentadienone typically involves the condensation of pyridine derivatives with cyclopentadienone precursors. One common method includes the reaction of 1,3-diarylpropan-2-ones with benzil in the presence of a base such as sodium ethoxide in ethanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of Tetrapyrid-3-ylcyclopentadienone may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of recyclable catalysts and solvents is also considered to enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: Tetrapyrid-3-ylcyclopentadienone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted pyridyl derivatives, quinones, and dihydro compounds, each with distinct chemical and physical properties .

Scientific Research Applications

Tetrapyrid-3-ylcyclopentadienone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Tetrapyrid-3-ylcyclopentadienone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with metal ions, which can then interact with biological molecules, leading to various biochemical effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Uniqueness: Tetrapyrid-3-ylcyclopentadienone is unique due to its combination of a cyclopentadienone core with pyridyl substituents, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with metal ions or other organic molecules .

Properties

CAS No.

56650-54-5

Molecular Formula

C25H16N4O

Molecular Weight

388.4 g/mol

IUPAC Name

2,3,4,5-tetrapyridin-3-ylcyclopenta-2,4-dien-1-one

InChI

InChI=1S/C25H16N4O/c30-25-23(19-7-3-11-28-15-19)21(17-5-1-9-26-13-17)22(18-6-2-10-27-14-18)24(25)20-8-4-12-29-16-20/h1-16H

InChI Key

XVQVXEQYNUQGHN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=C(C(=O)C(=C2C3=CN=CC=C3)C4=CN=CC=C4)C5=CN=CC=C5

Origin of Product

United States

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